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Introduction

ISIS 598769, also known as baliforsen or ISIS-DMPKRYX, is a second-generation 2'-O-
methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to treat Myotonic
Dystrophy Type 1 (DM1). This guide provides a comprehensive overview of the preclinical
research that formed the basis for its clinical development. DM1 is an autosomal dominant
neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated
region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG
repeats in the DMPK mRNA form a toxic hairpin structure that sequesters essential RNA-
binding proteins, leading to widespread alternative splicing defects and the multisystemic
symptoms of the disease. ISIS 598769 is designed to selectively bind to and promote the
RNase H-mediated degradation of the toxic DMPK mRNA, thereby releasing the sequestered
proteins and restoring normal cellular function.

The preclinical development of ISIS 598769 and its closely related analogs, such as ISIS
486178, has been instrumental in demonstrating the potential of this therapeutic approach.
These studies, conducted in various in vitro and in vivo models of DM1, have provided critical
data on the efficacy, mechanism of action, pharmacokinetics, and safety of this class of ASOs.
This document summarizes the key findings from these preclinical investigations.

Mechanism of Action
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ISIS 598769 is a "gapmer" ASO, consisting of a central block of deoxynucleotides that is
flanked by 2'-MOE modified ribonucleotides. This design allows the ASO to bind with high
affinity and specificity to the target DMPK mRNA. Upon binding, the DNA-RNA hybrid that is
formed in the central gap region becomes a substrate for RNase H, a ubiquitously expressed
enzyme that selectively cleaves the RNA strand of such hybrids. This enzymatic degradation of
the toxic DMPK mRNA leads to a reduction in the nuclear CUG-expanded RNA foci, the
release of sequestered Muscleblind-like (MBNL) proteins, and the subsequent correction of
downstream splicing defects. One of the key splicing events affected in DM1 is that of the
chloride channel 1 (CLCN1) pre-mRNA, which leads to the characteristic myotonia. By
restoring normal splicing of CLCNL1, ISIS 598769 is expected to alleviate myotonia.

Click to download full resolution via product page
Figure 1: Mechanism of action of ISIS 598769 in Myotonic Dystrophy Type 1.

Preclinical Efficacy

The preclinical efficacy of ASOs targeting DMPK mRNA has been evaluated in various in vitro
and in vivo models. Much of the publicly available data comes from studies on ISIS 486178, a
compound with a similar chemical composition and mechanism of action to ISIS 598769.

In Vitro Studies
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In vitro experiments using patient-derived myoblasts and fibroblasts have demonstrated the
ability of DMPK-targeting ASOs to reduce the levels of toxic DMPK mRNA and correct the

associated cellular defects.

Model System Treatment Key Findings
) Dose-dependent reduction in
DM1 Patient Myoblasts ISIS 486178
DMPK mRNA levels.
Significant reduction in the
DM1 Patient Fibroblasts ISIS 486178 number and size of nuclear

RNA foci.

In Vivo Studies in Mouse Models

The efficacy of systemic ASO administration has been extensively studied in transgenic mouse
models of DM1, such as the DMSXL and DM200 mice, which express the human DMPK
transgene with a large CTG repeat expansion and exhibit key features of the disease, including

myotonia and splicing defects.
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Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological profiles of second-generation ASOs have been well-

characterized in preclinical species.

Pharmacokinetics

Following subcutaneous administration, ASOs like ISIS 598769 are rapidly absorbed and

distribute broadly to various tissues. The highest concentrations are typically observed in the

kidney and liver, with lower but pharmacologically active concentrations reaching skeletal and
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cardiac muscle. The terminal half-life of these ASOs in tissues is long, allowing for infrequent

dosing.
] o . Key Pharmacokinetic
Species Route of Administration
Parameters
Wide tissue distribution; long
Mouse Subcutaneous ) ]
tissue half-life.
Similar distribution profile to
Monkey Subcutaneous mouse; prolonged tissue
retention.
Toxicology

IND-enabling toxicology studies for ISIS-DMPKRx (ISIS 598769) were conducted in mice and
monkeys. These studies involved repeat-dose administration to assess the safety and

tolerability of the compound.

Species Study Duration Key Findings

Generally well-tolerated. No
Mouse 13-week repeat-dose significant safety concerns

identified.

Generally well-tolerated. No
Monkey 13-week repeat-dose significant safety concerns

identified.

Standard genetic toxicology and safety pharmacology studies were also conducted and

supported the continued development of ISIS-DMPKRX.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ASOs are often proprietary.

However, the following sections describe the general methodologies used in the key

experiments cited in the preclinical studies of DMPK-targeting ASOs.
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In Vivo ASO Administration in Mice
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Figure 2: General workflow for ASO administration in mouse models.
Protocol:

o ASO Preparation: The antisense oligonucleotide is diluted to the desired concentration in
sterile, phosphate-buffered saline (PBS) or saline solution.

» Animal Handling: Mice are acclimatized to the laboratory conditions before the start of the
experiment. Each animal is weighed to determine the precise injection volume.

e Administration: The ASO solution is administered via subcutaneous injection, typically in the
dorsal region of the mouse.

e Dosing Schedule: Injections are repeated according to the study protocol, for example, once
or twice weekly for a specified number of weeks.

e Monitoring: Animals are monitored regularly for any signs of adverse reactions, and body
weight is measured periodically.

o Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest
(e.g., skeletal muscle, heart, liver, kidney) are collected for subsequent analysis.

Grip Strength Measurement

Protocol:
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e Apparatus: A grip strength meter equipped with a wire grid is used.

e Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forelimbs
to grasp the grid. The mouse is then gently pulled backward in the horizontal plane until it
releases its grip.

o Data Acquisition: The peak force exerted by the mouse before releasing the grid is recorded.
This is typically repeated for a series of trials, and the average or maximum force is used for
analysis.
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Figure 3: Workflow for the analysis of RNA levels and localization.

gRT-PCR Protocol:

o RNA Extraction: Total RNA is extracted from tissue homogenates using a commercially
available kit.

o CcDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA
(cDNA).

e Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific
for the target gene (DMPK) and a reference gene for normalization.

o Data Analysis: The relative expression of the target gene is calculated using the delta-delta
Ct method.

RNA-FISH Protocol:

Tissue Preparation: Frozen tissue sections are prepared on microscope slides.

Hybridization: A fluorescently labeled oligonucleotide probe complementary to the CUG
repeats is hybridized to the tissue sections.

Imaging: The sections are imaged using a fluorescence microscope.

Analysis: The number and size of the fluorescent foci in the nuclei are quantified.

Conclusion

The preclinical studies of ISIS 598769 and its analogs have provided a strong rationale for its
development as a therapeutic for Myotonic Dystrophy Type 1. These studies have
demonstrated that ASO-mediated reduction of toxic DMPK mRNA can lead to the correction of
key molecular and phenotypic features of the disease in relevant animal models. The favorable
pharmacokinetic and safety profiles observed in preclinical species supported the transition of
this therapeutic candidate into clinical trials. While the clinical development of ISIS 598769 did
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not proceed to late stages, the preclinical data generated have been invaluable for the field and
continue to inform the development of next-generation therapies for DM1.

 To cite this document: BenchChem. [Preclinical Studies of ISIS 598769 (Baliforsen): An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910773#isis-598769-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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